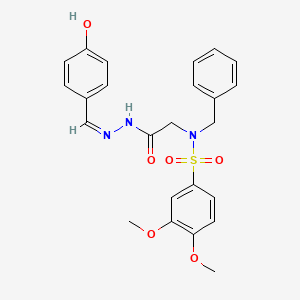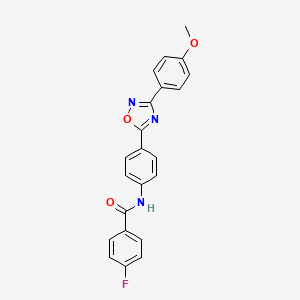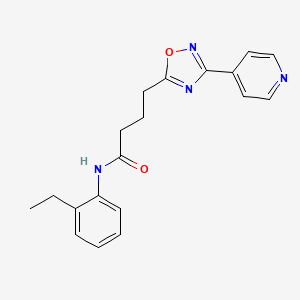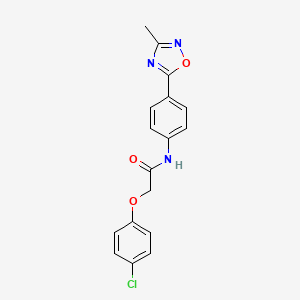
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. In
Mecanismo De Acción
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and have antimicrobial properties. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its versatility. It has been studied in a variety of scientific fields and has shown promising results in many different applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-tumor agent. Further studies are needed to fully understand the compound's mechanism of action and to determine its safety and efficacy in different experimental settings.
Métodos De Síntesis
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves several steps. First, 2-hydroxy-7-methylquinoline is reacted with benzyl chloride to form N-benzyl-2-hydroxy-7-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-benzylbenzamide. Finally, the benzyl group is removed using hydrogenation to yield the desired product.
Aplicaciones Científicas De Investigación
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-8-18-14-19(23(28)26-22(18)13-16)15-27(21-5-3-2-4-6-21)24(29)17-9-11-20(25)12-10-17/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRNLJNCIQWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

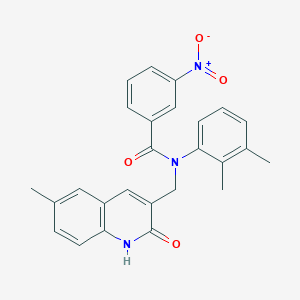
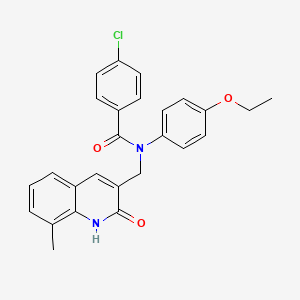
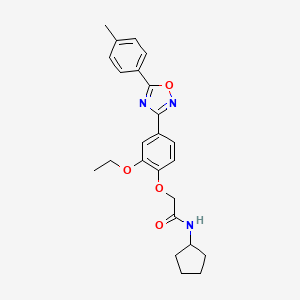
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
